molecular formula C12H15BrClN B6208682 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride CAS No. 2728097-03-6

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride

Cat. No.: B6208682
CAS No.: 2728097-03-6
M. Wt: 288.6
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Description

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride is a complex organic compound characterized by its unique spiro structure, which includes a benzazepine ring fused with a cyclopropane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a benzazepine derivative followed by cyclopropanation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in the formation of the parent hydrocarbon.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]-8-ol

Uniqueness

7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

2728097-03-6

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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